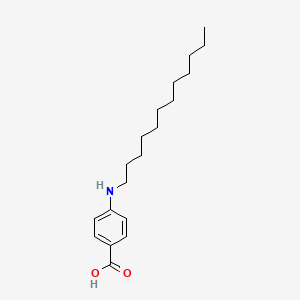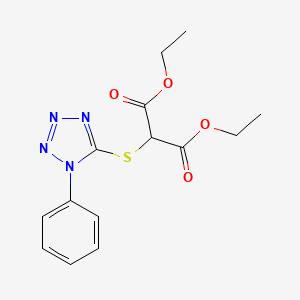
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is a chemical compound with the molecular formula C13H16N4O4S. It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a sulfanylpropanedioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate typically involves the reaction of 1-phenyltetrazole-5-thiol with diethyl malonate under basic conditions. The reaction proceeds through the formation of a thioether linkage between the tetrazole and the malonate moieties . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is not fully understood. it is believed to interact with various molecular targets through its tetrazole ring, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-(1-methyltetrazol-5-yl)sulfanylpropanedioate: Similar structure but with a methyl group instead of a phenyl group.
Diethyl 2-(1-ethyltetrazol-5-yl)sulfanylpropanedioate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is unique due to its phenyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This makes it a valuable compound for drug design and other applications where membrane permeability is crucial .
Eigenschaften
CAS-Nummer |
53410-21-2 |
|---|---|
Molekularformel |
C14H16N4O4S |
Molekulargewicht |
336.37 g/mol |
IUPAC-Name |
diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate |
InChI |
InChI=1S/C14H16N4O4S/c1-3-21-12(19)11(13(20)22-4-2)23-14-15-16-17-18(14)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
QLBCKFOAPYWPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)SC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
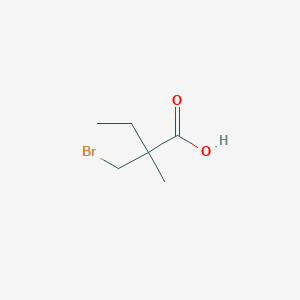

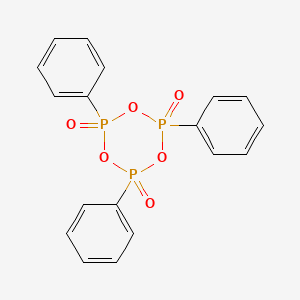
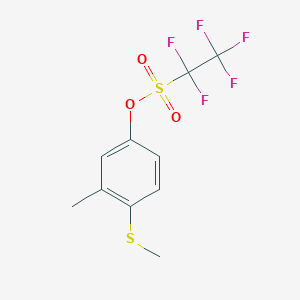
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)


![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
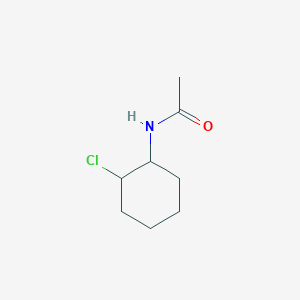
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
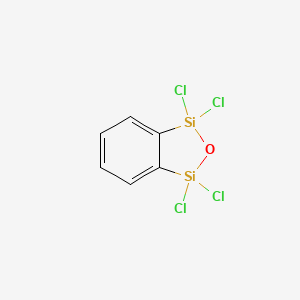
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
